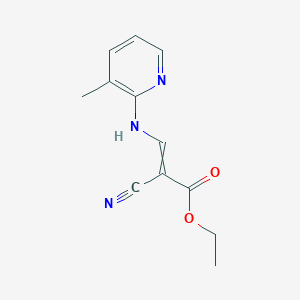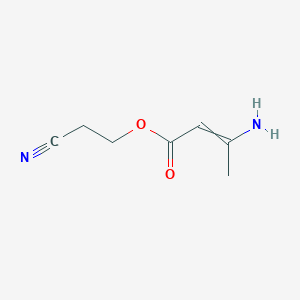
(S)-Darifenacin Nitrile
Vue d'ensemble
Description
(S)-Darifenacin Nitrile is a chemical compound that belongs to the class of nitriles, characterized by the presence of a cyano group (-C≡N). This compound is a derivative of Darifenacin, which is used as a medication to treat overactive bladder by reducing muscle spasms of the bladder. The nitrile group in this compound plays a crucial role in its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (S)-Darifenacin Nitrile can be synthesized through various methods, including:
Nucleophilic Substitution: This involves the reaction of a suitable alkyl halide with sodium cyanide (NaCN) to form the nitrile compound.
Dehydration of Amides: Primary amides can be dehydrated using reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃) to yield nitriles.
Industrial Production Methods: On an industrial scale, the production of nitriles often involves ammoxidation, where a hydrocarbon is partially oxidized in the presence of ammonia. This method is efficient and environmentally friendly as it does not generate stoichiometric amounts of salts .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Darifenacin Nitrile undergoes several types of chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Addition Reactions: Nitriles can react with Grignard reagents to form ketones after hydrolysis of the intermediate imine.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Addition Reactions: Grignard reagents (RMgX) in anhydrous ether followed by hydrolysis.
Major Products Formed:
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Addition Reactions: Ketones.
Applications De Recherche Scientifique
(S)-Darifenacin Nitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of (S)-Darifenacin Nitrile involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Benzonitrile: A simple aromatic nitrile used in organic synthesis.
Acetonitrile: A common solvent in organic chemistry.
Propionitrile: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness of (S)-Darifenacin Nitrile: this compound is unique due to its specific therapeutic application in treating overactive bladder, which is not a common feature of other nitrile compounds. Its structure allows it to interact with muscarinic receptors, providing a targeted therapeutic effect .
Propriétés
Formule moléculaire |
C28H28N2O |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile |
InChI |
InChI=1S/C28H28N2O/c29-21-28(24-7-3-1-4-8-24,25-9-5-2-6-10-25)26-14-17-30(20-26)16-13-22-11-12-27-23(19-22)15-18-31-27/h1-12,19,26H,13-18,20H2/t26-/m1/s1 |
Clé InChI |
RISTUVDQGDQPPP-AREMUKBSSA-N |
SMILES isomérique |
C1CN(C[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5 |
SMILES canonique |
C1CN(CC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl (1-azabicyclo[2.2.2]octan-3-ylidene)cyanoacetate](/img/structure/B8323823.png)
![8-(5-Bromopyridin-2-yl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8323831.png)


![5-(Chloromethyl)-2-phenylbenzo[d]oxazole](/img/structure/B8323848.png)


![7-Bromo-4-methyl-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B8323875.png)


